

Application Note: Quantification of Acequinocyl-hydroxy using a Validated HPLC-MS/MS Method

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Compound of Interest

Compound Name: ACEQUINOCYL-HYDROXY

Cat. No.: B1255667

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Abstract

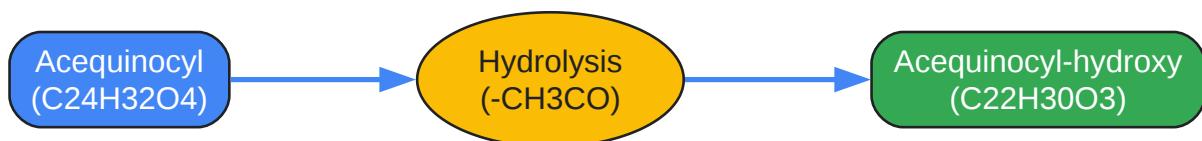
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **acequinocyl-hydroxy**, the primary metabolite of the acaricide acequinocyl. The accurate determination of this metabolite is crucial for food safety, environmental monitoring, and toxicological studies.^[1] This document provides comprehensive protocols for sample preparation from various matrices, detailed instrumental analysis parameters, and a summary of performance data. The methodologies described are suitable for residue analysis in diverse samples, including agricultural products and environmental matrices.^[2]

Introduction

Acequinocyl is a widely used acaricide that functions by inhibiting the mitochondrial cytochrome bc₁ complex.^[2] Its primary metabolite, **acequinocyl-hydroxy** (2-hydroxy-3-dodecyl-1,4-naphthoquinone), is formed through the de-acetylation of the parent compound and is also of toxicological significance.^{[1][3]} Therefore, sensitive and reliable analytical methods are necessary to monitor residue levels of both acequinocyl and **acequinocyl-hydroxy** in various commodities to ensure consumer safety and regulatory compliance.^[2] HPLC-MS/MS offers superior sensitivity and selectivity, making it the ideal technique for detecting trace levels of these compounds.^[2]

Metabolic Pathway of Acequinocyl

Acequinocyl is metabolized to its active form, **acequinocyl-hydroxy**, through a hydrolysis reaction where the acetyl group is cleaved.^[3] This de-acetylated metabolite is a potent inhibitor of complex III in the mitochondrial respiratory chain.^[3]



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Metabolic conversion of Acequinocyl to **Acequinocyl-hydroxy**.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is highly dependent on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in fruits and vegetables.^[1] For other matrices, alternative extraction and clean-up procedures are provided.

Protocol 1: QuEChERS Method for Fruits and Vegetables^[1]

- Homogenization: Homogenize a representative sample of the fruit or vegetable. For samples with low water content, add an appropriate amount of water before homogenization.
- Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate). d. Vortex vigorously for 1 minute. e. Centrifuge at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like primary secondary amine (PSA) to remove interfering matrix components. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.

- Final Preparation: a. Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
b. The sample is now ready for HPLC-MS/MS analysis.

Protocol 2: Extraction from Animal and Fishery Products[4]

- Homogenization and Extraction: a. Homogenize 10.0 g of the sample with 5 mL of 0.4 mol/L hydrochloric acid and 100 mL of acetone. b. Filter the mixture with suction.
- Re-extraction: a. Add 50 mL of acetone to the residue on the filter paper, homogenize again, and filter. b. Combine the filtrates and adjust the final volume to 200 mL with acetone.
- Liquid-Liquid Extraction: a. Take a 20 mL aliquot of the solution, add 100 mL of 10 w/v% sodium chloride solution, and extract twice with n-hexane (100 mL, then 50 mL).
- Dehydration and Concentration: a. Dehydrate the n-hexane extract with anhydrous sodium sulfate and concentrate the filtrate at a temperature below 40°C.
- Acetonitrile Partitioning: a. Dissolve the residue in 20 mL of n-hexane and extract three times with 40 mL of n-hexane-saturated acetonitrile.
- Final Preparation: a. Combine the extracts, concentrate below 40°C, and dissolve the final residue in a suitable solvent for injection.

Protocol 3: Extraction from Soil[5]

- Extraction: Extract the soil sample with a 90:10 (v/v) mixture of acetonitrile and water.
- Concentration: Combine the extracts and concentrate them using a rotary evaporator.
- Salting Out: Add a saturated sodium chloride solution and solid sodium chloride to the concentrate, followed by hexane. Shake vigorously.
- Phase Separation: Centrifuge to separate the layers. The upper hexane/acetonitrile layer contains the analytes.
- Purification: Combine the organic extracts, concentrate, and purify using a silica liquid chromatographic column.

- Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mixture of acetone, acetonitrile, and 0.4% aqueous formic acid (2:2:1, v/v/v).

HPLC-MS/MS Analysis

The following tables summarize the typical liquid chromatography and mass spectrometry conditions for the analysis of **acequinocyl-hydroxy**.

Table 1: Liquid Chromatography Conditions

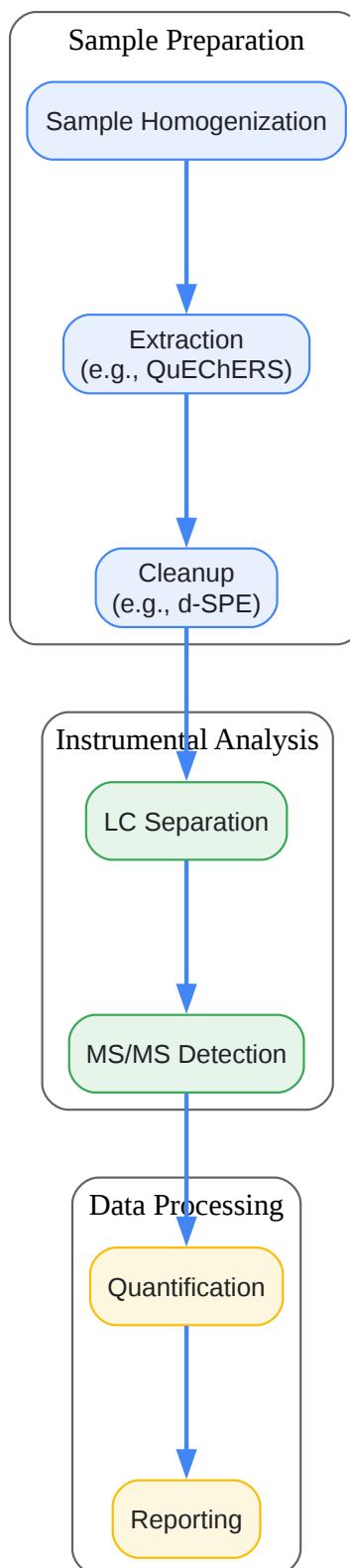
| Parameter | Condition |
|--------------------|---|
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
| Column | ZORBAX SB-C18 (250mm × 4.6mm, 10 µm) or equivalent ^[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile ^{[5][6]} |
| Gradient | Optimized for separation of acequinocyl and acequinocyl-hydroxy |
| Flow Rate | 1.0 mL/min ^[6] |
| Column Temperature | 25 °C ^[6] |
| Injection Volume | 10-20 µL ^{[4][6]} |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |
|---------------------|---|
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive[2] or Negative[4] |
| Precursor Ion (m/z) | 343.3 [M+H] ⁺ [7][8] or 341 [M-H] ⁻ [4] |
| Product Ions (m/z) | 313, 200, 186[4] |
| Collision Energy | ~27 eV (optimization required)[8] |
| Detection Mode | Selected Reaction Monitoring (SRM) |

Experimental Workflow

The general workflow for the analysis of **acequinocyl-hydroxy** by HPLC-MS/MS is depicted below.



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General workflow for **acequinocyl-hydroxy** analysis.

Quantitative Data Summary

The performance of the HPLC-MS/MS method for **acequinocyl-hydroxy** detection is summarized in the table below, with data compiled from various studies.

Table 3: Performance of UPLC-MS/MS for Acequinocyl and **Acequinocyl-hydroxy** in Various Food Matrices[1][8]

| Parameter | Acequinocyl | Acequinocyl-hydroxy | Matrix |
|-------------------------------|-------------|---------------------|--|
| Limit of Detection (LOD) | 1.4 µg/kg | 1.3 µg/kg | Beef, Chicken, Fish, Peach, Cucumber |
| Limit of Quantitation (LOQ) | 4.6 µg/kg | 4.3 µg/kg | Beef, Chicken, Fish, Peach, Cucumber |
| Recoveries | 81-100% | 77-103% | Foodstuffs (spiked at 5, 10, 50 µg/kg) |
| Coefficient of Variation (CV) | < 3% | < 3% | Standard solutions (5 µg/L) |
| Linearity (r^2) | 0.9996 | 0.9998 | 2 to 100 µg/L |

Table 4: Performance of HPLC-DAD for Acequinocyl and **Acequinocyl-hydroxy** in Fruits and Vegetables[1][9]

| Parameter | Acequinocyl | Acequinocyl-hydroxy | Matrix |
|-------------------------------|-------------|---------------------|--|
| Limit of Quantitation (LOQ) | 0.01 mg/kg | 0.01 mg/kg | Grapes, Lemons, Pears, Tomatoes |
| Recoveries | >77% | >77% | Grapes, Lemons, Pears, Tomatoes (0.01-4 mg/kg) |
| Coefficient of Variation (CV) | <11% | <11% | Grapes, Lemons, Pears, Tomatoes |

Conclusion

The HPLC-MS/MS method described provides a highly sensitive and selective approach for the determination of **acequinocyl-hydroxy** in a variety of matrices. The detailed protocols for sample preparation and the specified instrumental parameters can be adapted by researchers and analytical scientists to meet their specific needs. The method's performance, characterized by low limits of quantification, good linearity, and high recovery, makes it suitable for both research and routine monitoring applications.

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